

Hexaethylene Glycol Mono-4-toluenesulfonate: A Technical Guide to Structure and Reactivity

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Compound of Interest

Compound Name: 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexaethylene glycol mono-4-toluenesulfonate, a key intermediate in chemical synthesis, particularly in the fields of drug delivery, materials science, and supramolecular chemistry. This document details its chemical structure, synthesis, and reactivity, offering valuable insights for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Properties

Hexaethylene glycol mono-4-toluenesulfonate consists of a flexible, hydrophilic hexaethylene glycol chain functionalized at one terminus with a tosylate group. The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this molecule a versatile precursor for a wide range of chemical modifications. The other terminus of the polyethylene glycol chain possesses a free hydroxyl group, allowing for further derivatization.

The structure of hexaethylene glycol mono-4-toluenesulfonate is as follows:

While specific experimental data for hexaethylene glycol mono-4-toluenesulfonate is not readily available in the public domain, the properties of the closely related tetraethylene glycol mono-p-toluenesulfonate can provide a useful reference.

Table 1: Physicochemical Properties of Tetraethylene Glycol Mono-p-toluenesulfonate[1]

Property	Value
Molecular Formula	C15H24O7S
Molecular Weight	348.41 g/mol
Appearance	Colorless oil
Boiling Point	492.5 ± 40.0 °C (Predicted)
Density	1.202 g/mL at 25 °C
Refractive Index	n20/D 1.507
Solubility	Soluble in Water, DMSO, DCM, DMF

Synthesis of Hexaethylene Glycol Mono-4-toluenesulfonate

The synthesis of hexaethylene glycol mono-4-toluenesulfonate can be achieved through the selective tosylation of one of the primary hydroxyl groups of hexaethylene glycol. A general and adaptable protocol, based on the synthesis of tetraethylene glycol monotosylate, involves the reaction of hexaethylene glycol with a substoichiometric amount of p-toluenesulfonyl chloride in the presence of a base.[1] This method aims to favor the formation of the mono-substituted product over the di-substituted byproduct.

Experimental Protocol: Monotosylation of Hexaethylene Glycol (Adapted from a similar synthesis[1])

Materials:

- Hexaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Sodium hydroxide (NaOH)

- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (e.g., 3.0 equivalents) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sodium hydroxide (e.g., 1.5 equivalents) in water. Stir the mixture for 30 minutes at 0 °C.
- In a separate flask, prepare a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous THF.
- Add the p-toluenesulfonyl chloride solution dropwise to the cooled hexaethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure hexaethylene glycol mono-4-toluenesulfonate.

Caption: Synthetic workflow for hexaethylene glycol mono-4-toluenesulfonate.

Reactivity and Applications

The primary mode of reactivity for hexaethylene glycol mono-4-toluenesulfonate stems from the presence of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the tosylated terminus.

Nucleophilic Substitution Reactions

The carbon atom adjacent to the tosylate group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via an SN2 mechanism, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the carbon and the nucleophile.

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References

- 1. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]
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